1,3-Dihydro-1-methoxyisobenzofuran

Organic Synthesis Cycloaddition Isobenzofuran Generation

1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2), also known as 1-methoxyisocoumaran, is a heterocyclic organic compound with the molecular formula C9H10O2. It is a derivative of the 1,3-dihydroisobenzofuran core.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 67536-29-2
Cat. No. B1366367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-methoxyisobenzofuran
CAS67536-29-2
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1C2=CC=CC=C2CO1
InChIInChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3
InChIKeyHHFOTZJVYJNYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2): A Unique Isobenzofuran Precursor for Diels–Alder Cycloaddition


1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2), also known as 1-methoxyisocoumaran, is a heterocyclic organic compound with the molecular formula C9H10O2 . It is a derivative of the 1,3-dihydroisobenzofuran core [1]. While many 1,3-dihydroisobenzofuran derivatives are studied for their biological activity [2][3], this specific methoxy-substituted compound is uniquely positioned as a stable, bench-stable synthetic precursor. Its primary scientific and industrial value lies not in its own bioactivity, but in its proven ability to serve as a convenient, isolable source for generating the highly reactive isobenzofuran intermediate under mild thermal conditions [4]. This single characteristic underpins its use in complex molecule synthesis, distinguishing it from other substituted dihydroisobenzofurans or phthalides.

Why 1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2) Cannot Be Replaced by Generic Isobenzofuran Precursors


Generic substitution of 1,3-dihydro-1-methoxyisobenzofuran (CAS 67536-29-2) with other isobenzofuran precursors like 1,3-diphenylisobenzofuran or simple phthalides will lead to synthetic failure or require hazardous, low-temperature lithiation conditions [1]. The specific 1-methoxy-1,3-dihydro configuration is critical, as it enables a quantitative, thermally driven elimination of methanol to generate the reactive 1-methoxyisobenzofuran intermediate in situ [2]. This controlled generation under standard heating conditions is a unique reactivity profile among in-class compounds [3]. Alternative precursors, such as 1,3-dihydroisobenzofuran, are inherently less stable and cannot undergo the same clean elimination; others like 4,7-diphenylisobenzofuran yield different Diels–Alder adducts due to steric and electronic perturbations, which alter reaction outcomes and necessitate different workup procedures [4]. Furthermore, in applications such as PDF inhibition, the presence of a methoxy group is not a default indicator of activity; hydroxylated analogs are potent (IC50 = 2.5-3.6 μM), while 6-O-methylated derivatives are completely inactive, demonstrating that small structural changes in this class can entirely ablate function [5]. Therefore, the selection of this specific compound is a non-negotiable design choice for target-oriented synthesis or specific structure-activity relationship studies.

Quantitative Differentiation Evidence for 1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2) Selection


Thermal Generation of Isobenzofuran: High Yield via Methanol Elimination vs. Acid-Catalyzed Routes

The defining differentiator of 1,3-dihydro-1-methoxyisobenzofuran is its ability to generate 1-methoxyisobenzofuran quantitatively via thermal elimination of methanol. In contrast, the analogous 1,3-dihydro-1,1-dimethoxyisobenzofuran (a potential alternative precursor) does not undergo this clean thermal elimination; it requires either an acid catalyst (trace acetic acid) or a strong base (LDA) at low temperature (-70°C) to generate the same intermediate [1]. This functional difference establishes the target compound as a superior, operationally simpler precursor for in situ isobenzofuran generation in Diels–Alder reactions.

Organic Synthesis Cycloaddition Isobenzofuran Generation

Synthetic Utility: Enables Exo-Selective Diels–Alder Cycloadditions (95:5 dr)

A downstream application demonstrates the synthetic value of the isobenzofuran intermediate generated from 1,3-dihydro-1-methoxyisobenzofuran. In the stereoselective Diels–Alder reaction with dimethylmaleic anhydride, the in situ-generated isobenzofuran yields the desired exo-isomer (benzocantharidin) with high stereoselectivity. This diastereomeric ratio is a direct, quantifiable measure of the intermediate's reactivity and the synthetic utility of the precursor [1].

Stereoselective Synthesis Diels-Alder Reaction Benzocantharidin

Physical Properties: Differentiated Boiling Point and Density from Core Analogs

The target compound possesses distinct and verifiable physical properties that are critical for handling, purification, and formulation. Its boiling point of 106 °C at 12 mmHg and density of 1.11-1.12 g/cm³ are specific to the 1-methoxy derivative [1]. These values differ from the unsubstituted 1,3-dihydroisobenzofuran (boiling point: ~70-75 °C at 12 mmHg) and other analogs, providing a quantitative basis for procurement based on required processing parameters. This differentiation ensures that the correct compound with the desired volatility and density is selected for experimental design.

Physical Chemistry Purification Formulation

Supply Chain Reliability: Verified Commercial Purity (≥97% by GC)

For procurement decisions, the availability of a compound with a verified, high-purity specification is a key differentiator. Major global suppliers, including TCI, consistently provide this compound with a certified purity of ≥97% as determined by Gas Chromatography (GC) . This level of analytical rigor and commercial availability is not a given for all 1,3-dihydroisobenzofuran analogs, many of which are research-grade or require custom synthesis, introducing variability in quality and lead time. The established commercial specification provides a baseline for experimental reproducibility that is directly relevant to procurement.

Quality Control Commercial Availability Reproducibility

Optimal Research & Industrial Application Scenarios for 1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2)


Precursor for In Situ Generation of Isobenzofuran in Diels–Alder Cycloadditions

This is the most validated and highest-value application. 1,3-Dihydro-1-methoxyisobenzofuran is thermally decomposed in a refluxing solvent like xylene to quantitatively generate 1-methoxyisobenzofuran, a highly reactive diene [1]. This intermediate is then trapped in situ by a dienophile (e.g., maleic anhydride derivatives) to yield complex bicyclic adducts with high stereoselectivity (e.g., 95:5 exo/endo ratio) [2]. This method avoids the need for strong bases or acids and represents a clean, efficient route to benzocantharidin skeletons and related natural product cores. It is the primary scenario where this specific compound provides a clear advantage over other precursors [1].

Key Starting Material in the Synthesis of Pharmaceuticals and Agrochemicals

The compound serves as a reactive intermediate in the multi-step synthesis of complex molecules. It is a documented precursor in the synthesis of 1,2-dihydrobenzofuran, which is itself a precursor to the pharmaceutical drug clonidine . Its utility in constructing fused ring systems via cycloaddition makes it a valuable building block in medicinal chemistry programs aiming to synthesize novel heterocyclic scaffolds for drug discovery, particularly those requiring an isobenzofuran or benzofuran core . Its commercial availability with high purity (≥97% GC) supports its use in these demanding synthetic sequences .

Development of Tunable Fluorescent Probes and Advanced Materials

The 1,3-dihydroisobenzofuran core is a recognized scaffold for the development of new fluorophores [3]. 1,3-Dihydro-1-methoxyisobenzofuran, as a functionalized member of this class, can be used as a starting material to synthesize a diverse library of fluorescent molecules. The methoxy group at the 1-position offers a handle for further derivatization, allowing researchers to tune the maximum emission wavelengths (438-597 nm) and Stokes shifts (63-166 nm) of the resulting compounds [3]. This application leverages the compound's reactivity and the established photophysical properties of its core structure for materials science and bioimaging research.

Technical Documentation Hub

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